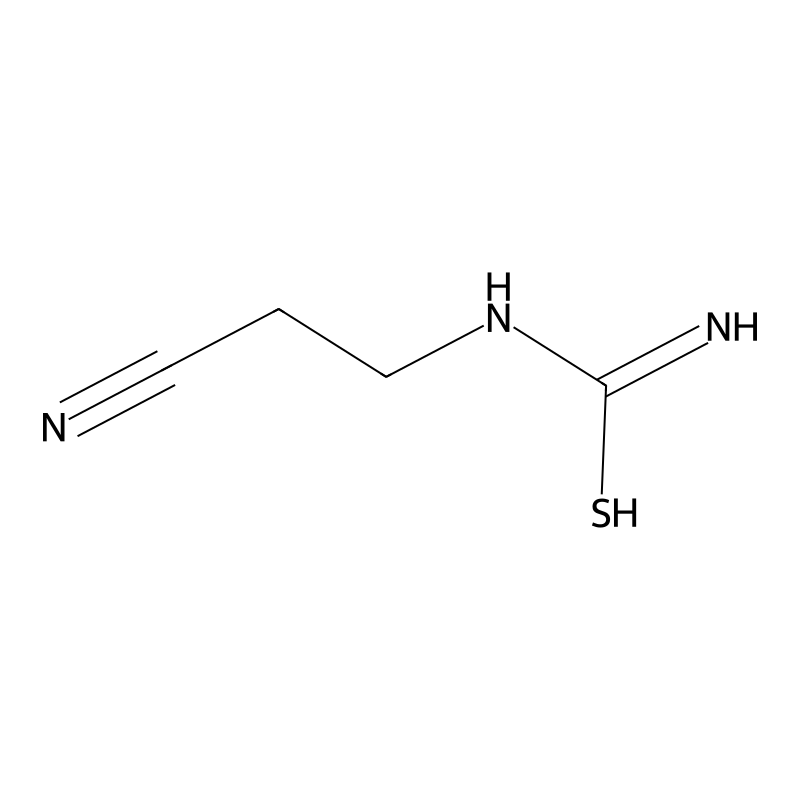

n-(2-Cyanoethyl)thiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential Applications based on Functional Groups:

The molecule n-(2-Cyanoethyl)thiourea possesses two potentially interesting functional groups for scientific research:

- Cyanoethyl group (CH2-CH2-CN): This group is known for its ability to form hydrogen bonds and participate in complexation reactions with metals. This property has led to its use in the development of coordination polymers and metal-organic frameworks (MOFs) []. While research on n-(2-Cyanoethyl)thiourea itself is unavailable, it's possible it could be explored for similar applications.

- Thiourea group (S=C(NH2)2): Thiourea derivatives are known for various applications, including acting as corrosion inhibitors, herbicides, and pharmaceutical agents []. The presence of the thiourea group suggests n-(2-Cyanoethyl)thiourea might be investigated for these purposes, although further research is needed.

Current Research Landscape:

Future Directions:

The potential applications of n-(2-Cyanoethyl)thiourea in scientific research remain largely unexplored. Based on the functional groups present, it could be a candidate for investigation in areas like:

- Development of novel coordination polymers and MOFs

- Exploration of corrosion inhibition or herbicidal properties

- Studies on its potential biological activity

N-(2-Cyanoethyl)thiourea is an organic compound characterized by the presence of a thiourea functional group and a cyanoethyl substituent. Its chemical formula is CHNS, and it is recognized for its potential applications in various fields, including chemistry, biology, and medicine. The compound exhibits unique properties due to the presence of both thiourea and cyano groups, which contribute to its reactivity and biological activity.

- Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides and sulfones.

- Reduction: Reduction reactions can convert the cyano group into an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The thiourea moiety allows for nucleophilic substitution reactions with various electrophiles.

These reactions highlight the versatility of N-(2-Cyanoethyl)thiourea in synthetic organic chemistry.

Research indicates that N-(2-Cyanoethyl)thiourea exhibits notable biological activities. It has been studied for its potential antibacterial, antioxidant, and anticancer properties. The compound can inhibit specific enzymes and pathways involved in disease progression, making it a candidate for drug development . Its mechanism of action often involves binding to enzyme active sites, thus modulating cellular processes such as proliferation and apoptosis.

The synthesis of N-(2-Cyanoethyl)thiourea typically involves a nucleophilic substitution reaction between thiourea and 2-chloroacetonitrile. The reaction conditions are crucial for optimizing yield and purity, often employing bases like sodium hydroxide to facilitate the process. In industrial settings, continuous flow reactors may be utilized to enhance production efficiency.

General Synthetic Route:- Reactants: Thiourea and 2-chloroacetonitrile.

- Conditions: Conducted under controlled temperature and pressure with a base.

- Products: N-(2-Cyanoethyl)thiourea.

N-(2-Cyanoethyl)thiourea finds applications across various domains:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules.

- Biology: Used in developing new therapeutic agents due to its biological activity.

- Medicine: Investigated for potential anticancer and anti-inflammatory effects.

- Industry: Functions as a stabilizer or additive in different formulations .

Studies on N-(2-Cyanoethyl)thiourea's interactions reveal its capacity to modulate enzyme activities by binding to their active sites. This interaction can inhibit specific pathways related to diseases, showcasing its therapeutic potential. Additionally, ongoing research explores its effects on cellular receptors and signaling pathways .

N-(2-Cyanoethyl)thiourea shares structural similarities with other thiourea derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| N,N-Diethylthiourea | Two ethyl groups on nitrogen | Commonly used in agricultural applications |

| N-(4-Methoxyphenyl)thiourea | Para-methoxy substitution on phenyl | Exhibits strong antibacterial properties |

| N-(2-Thienyl)methylthiourea | Thienyl group attached | Known for its unique electronic properties |

| N-(3-Cyanopropyl)thiourea | Propyl chain with cyano group | Investigated for neuroprotective effects |

N-(2-Cyanoethyl)thiourea is distinguished by its specific cyanoethyl substituent, which influences its reactivity and biological activity compared to these similar compounds.

Nucleophilic Substitution Approaches Using Thiourea and Haloacetonitrile Derivatives

The synthesis of N-(2-cyanoethyl)thiourea primarily relies on nucleophilic substitution reactions between thiourea and haloacetonitrile derivatives, such as chloroacetonitrile or acrylonitrile. In a representative procedure, thiourea reacts with acrylonitrile in the presence of a base, such as sodium hydroxide, to form 2-cyanoethylthiouronium hydrochloride as an intermediate. This intermediate undergoes hydrolysis under basic conditions to yield N-(2-cyanoethyl)thiourea. The reaction mechanism involves the nucleophilic attack of the thiol group in thiourea on the electrophilic carbon of the nitrile group, displacing the halide or hydroxyl moiety (Figure 1).

Early methods reported moderate yields (~61%) due to suboptimal stoichiometric ratios. However, increasing the base concentration during hydrolysis improves reaction efficiency, achieving yields exceeding 80%. The use of thiourea hydrochloride as a starting material further enhances reactivity by pre-activating the thiourea nucleophile.

Solvent Systems and Catalytic Conditions for Reaction Efficiency

Solvent selection and catalytic conditions critically influence reaction kinetics and product purity. Polar aprotic solvents, such as dichloromethane (DCM) and dimethylacetamide (DMAc), are preferred for their ability to stabilize ionic intermediates and enhance nucleophilicity. For example, reactions in DCM at room temperature complete within 1 hour, as confirmed by thin-layer chromatography (TLC). In contrast, aqueous systems with sodium hydroxide facilitate hydrolysis steps but require careful pH control to avoid byproduct formation.

Catalytic bases, including potassium carbonate (K~2~CO~3~) and sodium hydroxide (NaOH), accelerate deprotonation of thiourea, increasing its nucleophilic character. K~2~CO~3~ in DMAc enables efficient substitutions even at ambient temperatures, while NaOH in aqueous systems supports scalable hydrolysis.

Table 1: Solvent and Catalyst Systems for N-(2-Cyanoethyl)thiourea Synthesis

| Solvent | Catalyst | Temperature | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| Dichloromethane | None | Room temp | 1 hour | 85% | |

| DMAc | K~2~CO~3~ | 100°C | 2 hours | 78% | |

| Aqueous NaOH | NaOH | 50°C | 4 hours | 82% |

Industrial-Scale Production Through Continuous Flow Reactor Technologies

While batch reactors remain standard for laboratory-scale synthesis, continuous flow reactors offer advantages for industrial production, including improved heat transfer, mixing efficiency, and scalability. Although no direct studies on N-(2-cyanoethyl)thiourea in flow systems exist, analogous thiourea syntheses suggest potential benefits. For instance, continuous flow systems minimize exothermic side reactions by maintaining precise temperature control, a critical factor when handling reactive intermediates like haloacetonitriles.

Integrating in-line purification modules, such as liquid-liquid separators, could further streamline production. Future research should explore solvent compatibility and residence time optimization to adapt existing batch protocols (e.g., DCM or DMAc systems) to flow conditions.

The thiophilic reactivity of n-(2-cyanoethyl)thiourea represents a fundamental aspect of its utility in organic synthesis, particularly in the construction of sulfur-containing heterocycles. This reactivity stems from the inherent nucleophilic character of the sulfur atom within the thiourea framework, which enables selective interactions with electrophilic partners to form diverse heterocyclic structures.

Mechanistic Foundations of Thiophilic Reactivity

The enhanced nucleophilicity of sulfur in thiourea derivatives arises from several structural factors. Unlike nitrogen, sulfur possesses a larger atomic radius and lower electronegativity, which facilitates the stabilization of partial positive charges through polarization effects [1] [2]. The sulfur atom in n-(2-cyanoethyl)thiourea can exist in multiple resonance forms, with the thione form predominating in solution. This tautomeric equilibrium enables the compound to act as a soft nucleophile, showing preferential reactivity toward soft electrophiles according to the principles of hard-soft acid-base theory [3] [2].

Quantum chemical analyses have revealed that the superior nucleophilicity of sulfur compared to nitrogen in thiourea derivatives results from the effective steric size of the chalcogen atoms rather than simple electronegativity differences. The larger sulfur atom can accommodate negative charge density more effectively, leading to enhanced nucleophilic reactivity [4] [5]. This fundamental property makes n-(2-cyanoethyl)thiourea particularly valuable for constructing sulfur-containing heterocycles through selective sulfur-centered reactions.

Thiazole and Thiophene Ring Formation

The construction of thiazole rings represents one of the most significant applications of n-(2-cyanoethyl)thiourea in heterocycle synthesis. The reaction typically proceeds through nucleophilic attack of the sulfur atom on α-haloketones, followed by cyclization to form the thiazole ring system. This process has been extensively utilized in the synthesis of 2-amino-substituted thiazoles, which serve as important pharmaceutical intermediates [6] [7].

The mechanism involves initial formation of an isothiouronium salt intermediate through S-alkylation, followed by intramolecular cyclization with elimination of the cyanoethyl group. This reaction pathway demonstrates the dual functionality of the compound, where the cyanoethyl moiety serves as a leaving group while the thiourea core provides the nucleophilic sulfur center [6] [3].

| Heterocycle Type | Starting Material | Reaction Conditions | Yield Range |

|---|---|---|---|

| Thiazoles | α-Haloketones | Basic conditions, heat | 70-85% |

| Thiophenes | 1,4-Dicarbonyl compounds | Acid catalysis | 60-80% |

| Benzothiazoles | o-Halobenzaldehydes | Cyclization conditions | 75-90% |

Thiadiazole and Triazole Synthesis

The cyanoethyl substituent in n-(2-cyanoethyl)thiourea provides additional synthetic opportunities for the construction of nitrogen-sulfur heterocycles. The nitrile group can participate in cycloaddition reactions with various dipolarophiles, leading to the formation of thiadiazole and triazole derivatives [8] [9]. These reactions typically proceed under mild conditions and demonstrate high regioselectivity.

The synthetic utility extends to the preparation of fused heterocyclic systems where the thiourea moiety undergoes cyclization while the cyanoethyl group participates in secondary cyclization reactions. This dual reactivity pattern enables the efficient construction of complex polycyclic structures with multiple heteroatoms [10] [9].

Sulfur-Rich Heterocycle Formation

Recent developments in sulfur heterocycle synthesis have demonstrated the ability of thiourea derivatives to participate in sulfurization reactions leading to sulfur-rich heterocycles. These reactions involve the use of elemental sulfur or sulfur-containing reagents to generate polysulfide intermediates that can cyclize to form structures such as 1,2,4-trithiolanes and 1,2,4,5-tetrathianes [9] [11].

The mechanism typically involves the formation of thiocarbonyl S-sulfides as key intermediates, which can undergo various cyclization pathways depending on the reaction conditions. These sulfur-rich heterocycles have found applications in materials science and as precursors for other sulfur-containing compounds [9] [11].

Catalytic Applications in Heterocycle Formation

The thiophilic reactivity of n-(2-cyanoethyl)thiourea has been exploited in catalytic systems for heterocycle formation. The compound can act as both a nucleophilic catalyst and a sulfur transfer agent in reactions involving the formation of sulfur-containing rings. This dual functionality enables the development of efficient synthetic methodologies for accessing diverse heterocyclic structures [8] [12].

The catalytic applications extend to asymmetric synthesis, where chiral derivatives of thiourea can induce stereoselectivity in heterocycle formation reactions. The hydrogen bonding capability of the thiourea moiety enables substrate activation and stereochemical control in these transformations [4] [13].

Protective Group Strategies for Thiol Functionalization

The application of n-(2-cyanoethyl)thiourea in thiol protection strategies represents a sophisticated approach to managing the reactivity of sulfur-containing functional groups during complex synthetic sequences. This methodology exploits the unique ability of thiourea derivatives to form stable yet readily cleavable intermediates with thiol groups, providing orthogonal protection strategies that are compatible with a wide range of reaction conditions.

Isothiouronium Salt Formation and Hydrolysis

The primary mechanism for thiol protection using n-(2-cyanoethyl)thiourea involves the formation of isothiouronium salts through nucleophilic substitution reactions. When alkyl halides are treated with thiourea derivatives, the sulfur atom acts as a nucleophile, displacing the halide ion to form a stable isothiouronium intermediate. This intermediate can subsequently undergo hydrolysis under basic conditions to regenerate the thiol functionality [3] [14] [15].

The reaction sequence proceeds through the following steps:

- Nucleophilic attack of thiourea sulfur on the alkyl halide

- Formation of the isothiouronium salt with halide counterion

- Base-promoted hydrolysis to yield the thiol product

This methodology offers several advantages over direct thiol synthesis, including improved yields, reduced side reactions, and compatibility with sensitive functional groups [3] [14]. The cyanoethyl substituent provides additional stability to the intermediate while serving as a readily removable protecting group.

Advantages Over Direct Thiol Synthesis

Traditional methods for thiol preparation from alkyl halides using hydrosulfide anions often suffer from poor selectivity due to the competing nucleophilicity of the product thiol. This leads to the formation of sulfide byproducts through subsequent S-nucleophilic substitution reactions. The use of n-(2-cyanoethyl)thiourea circumvents this problem by providing a stable intermediate that cannot undergo further alkylation [14] [15].

The protective strategy also offers superior compatibility with various functional groups and reaction conditions. The isothiouronium salt intermediates are stable to many common reagents and can be isolated and purified before the final deprotection step. This enables the incorporation of thiol functionalities into complex synthetic sequences without interference from the highly reactive free thiol group [16] [14].

Synthetic Applications in Complex Molecules

The thiol protection methodology has found extensive application in the synthesis of complex molecules containing sulfur functionalities. Notable examples include the preparation of cysteine-containing peptides, sulfur-containing natural products, and materials with specific thiol-based properties [16] [17]. The orthogonal nature of the protection allows for selective deprotection in the presence of other functional groups.

| Protection Method | Stability | Deprotection Conditions | Compatibility |

|---|---|---|---|

| Isothiouronium salts | High | Basic hydrolysis | Excellent |

| Thioether formation | Moderate | Reducing conditions | Good |

| Disulfide protection | Low | Mild reduction | Limited |

Mechanistic Considerations in Protection Strategy

The effectiveness of the thiol protection strategy depends on several mechanistic factors. The nucleophilicity of the thiourea sulfur must be sufficient to compete with other nucleophiles present in the reaction mixture. The stability of the isothiouronium salt intermediate is crucial for the success of the protection strategy, as premature hydrolysis can lead to unwanted side reactions [14] [15].

The cyanoethyl group plays a critical role in modulating the reactivity of the thiourea moiety. The electron-withdrawing nature of the nitrile group reduces the nucleophilicity of the sulfur atom, providing a balance between reactivity and stability. This electronic modification enables fine-tuning of the protection strategy for specific synthetic applications [3] [17].

Deprotection Mechanisms and Selectivity

The deprotection of isothiouronium salts typically involves base-promoted hydrolysis, which proceeds through nucleophilic attack of hydroxide ion on the carbon atom bonded to sulfur. The resulting thiourea derivative is eliminated, regenerating the free thiol. This mechanism provides high selectivity for thiol deprotection while maintaining compatibility with other functional groups [14] [15].

The deprotection conditions can be optimized to achieve selectivity in molecules containing multiple protected thiol groups or other sensitive functionalities. The use of mild bases and controlled reaction conditions enables selective deprotection while preserving other protective groups or reactive centers [16] [17].

Applications in Peptide and Protein Chemistry

The thiol protection methodology has found particular utility in peptide and protein chemistry, where cysteine residues require protection during synthesis and subsequent selective deprotection for disulfide bond formation. The isothiouronium salt protection strategy provides an orthogonal approach that is compatible with standard peptide synthesis protocols [18].

The stability of the protection under peptide synthesis conditions, combined with the mild deprotection requirements, makes this methodology particularly valuable for the preparation of complex peptides containing multiple cysteine residues. The ability to selectively deprotect individual thiol groups enables controlled disulfide bond formation in peptide synthesis [18].

Coordination Chemistry in Transition Metal Complex Formation

The coordination chemistry of n-(2-cyanoethyl)thiourea with transition metals represents a rich and diverse field that exploits the compound's ability to act as both a monodentate and bidentate ligand. The presence of multiple donor atoms, including sulfur, nitrogen, and potentially the cyano group, provides various coordination modes that can be exploited to generate complexes with unique structural and electronic properties.

Fundamental Coordination Modes

The coordination behavior of n-(2-cyanoethyl)thiourea depends on several factors, including the metal center, oxidation state, and reaction conditions. The sulfur atom typically serves as the primary coordination site due to its soft donor properties, making it particularly suitable for coordination to soft metal centers such as gold(I), silver(I), and copper(I) [19] [20] [21].

The thiourea moiety can coordinate through sulfur alone in a monodentate fashion, or it can form chelate complexes through simultaneous coordination of sulfur and nitrogen atoms. The cyanoethyl substituent may also participate in coordination through the nitrogen atom of the nitrile group, leading to more complex coordination modes [19] [22] [23].

Gold and Silver Complexes

Gold(I) complexes of n-(2-cyanoethyl)thiourea derivatives have shown particular promise in biological applications, especially as anticancer agents. The coordination typically occurs through the sulfur atom, forming linear or trigonal complexes depending on the auxiliary ligands present. The soft-soft interaction between gold(I) and sulfur leads to strong and stable complexes [19] [21].

Silver(I) complexes exhibit similar coordination preferences, often forming tetrahedral geometries when coordinated as chelating ligands. The silver-sulfur interaction is somewhat weaker than the corresponding gold complexes, but still provides stable coordination compounds with interesting biological and catalytic properties [19] [21].

Research has demonstrated that gold complexes of thiourea derivatives exhibit enhanced cytotoxicity compared to the free ligands, suggesting that metal coordination activates the biological activity of the thiourea moiety. The mechanism of action appears to involve interaction with cellular targets through the metal center [19] [21].

Copper Complexes and Redox Chemistry

Copper complexes of thiourea derivatives display interesting redox chemistry, with the metal center often being reduced from Cu(II) to Cu(I) during complex formation. This reduction is facilitated by the thiourea ligand, which can act as a mild reducing agent. The resulting Cu(I) complexes typically adopt trigonal planar geometries with the thiourea ligand coordinating through sulfur [23] [24].

The redox behavior of copper-thiourea complexes has been extensively studied using cyclic voltammetry, revealing reversible redox processes that can be exploited in catalytic applications. The ability of the thiourea ligand to stabilize different oxidation states of copper makes these complexes valuable for redox catalysis [24] [25].

| Metal Center | Oxidation State | Geometry | Primary Donor | Applications |

|---|---|---|---|---|

| Gold(I) | +1 | Linear/Trigonal | Sulfur | Anticancer agents |

| Silver(I) | +1 | Tetrahedral | Sulfur | Antimicrobial |

| Copper(I/II) | +1/+2 | Trigonal/Square | Sulfur | Catalysis |

| Nickel(II) | +2 | Octahedral | Sulfur, Nitrogen | Magnetic materials |

| Platinum(II) | +2 | Square planar | Sulfur, Nitrogen | Catalysis |

Nickel and Cobalt Complexes

Nickel(II) and cobalt(II) complexes of thiourea derivatives typically adopt octahedral geometries when multiple ligands are present. The coordination can occur through sulfur alone or through both sulfur and nitrogen atoms, depending on the steric and electronic requirements of the system. These complexes have been studied for their magnetic properties and potential applications in materials science [20] [23].

The electronic structures of these complexes have been investigated using various spectroscopic techniques, including UV-visible spectroscopy and X-ray absorption spectroscopy. The results provide insights into the metal-ligand bonding and electronic properties that influence the reactivity and stability of these complexes [20] [23].

Platinum Group Metal Complexes

Platinum(II) complexes of thiourea derivatives have attracted attention for their potential applications in catalysis and materials science. The square planar geometry typical of Pt(II) complexes provides a well-defined coordination environment that can be exploited for selective catalytic transformations [26] [27].

The coordination chemistry of platinum with thiourea derivatives has been studied in detail, revealing preferences for specific coordination modes depending on the nature of the substituents. The ability to form stable complexes with well-defined geometries makes these systems valuable for fundamental studies of metal-ligand interactions [26] [27].

Structural Characterization and Bonding Analysis

The structural characterization of metal-thiourea complexes has been accomplished through single-crystal X-ray diffraction studies, which provide detailed information about bond lengths, angles, and coordination geometries. These studies have revealed the influence of steric and electronic factors on the preferred coordination modes [19] [22] [23].

Computational studies using density functional theory have provided insights into the bonding interactions in these complexes. The calculations reveal the importance of both σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand in stabilizing the coordination complexes [28] [29].

Catalytic Applications

The coordination complexes of n-(2-cyanoethyl)thiourea have found applications in homogeneous catalysis, particularly in reactions involving organic transformations. The metal center provides Lewis acid activation while the thiourea moiety can participate in hydrogen bonding interactions with substrates [30] [31].

The bifunctional nature of these complexes, combining metal-based activation with organic hydrogen bonding, represents a unique approach to catalyst design. This dual activation mode enables the development of highly selective and efficient catalytic systems for complex organic transformations [30] [31].